molecular formula C20H23N3O2 B2865713 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide CAS No. 2176069-29-5

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2865713
CAS No.: 2176069-29-5
M. Wt: 337.423
InChI Key: IKUDDECENMOTNS-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide ( 2176069-29-5) is an organic compound with the molecular formula C20H23N3O2 and a molecular weight of 337.42 g/mol . This molecule features a pyrimidine ring system substituted with a cyclopropyl group, linked via a methylene group to a carboxamide function, which is in turn connected to a 4-phenyloxane (tetrahydro-2H-pyran) scaffold . Calculated properties include a topological polar surface area of approximately 64.1 Ų and an XLogP3 value of 1.7, indicating favorable physicochemical characteristics for drug discovery research . Compounds containing the cyclopropane carboxamide moiety, such as this one, are of significant interest in medicinal chemistry due to their rigid, defined conformations and strong C–H bonds, which can contribute to enhanced target binding, increased metabolic stability, and improved pharmacokinetic profiles . The structural architecture of this molecule suggests potential as a valuable intermediate or scaffold in the design and synthesis of biologically active molecules. It is offered for research purposes and is strictly for laboratory use only. This product is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-19(21-13-17-12-18(15-6-7-15)23-14-22-17)20(8-10-25-11-9-20)16-4-2-1-3-5-16/h1-5,12,14-15H,6-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUDDECENMOTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving dihydropyran and an appropriate nucleophile.

    Coupling Reactions: The final step involves coupling the pyrimidine and tetrahydropyran intermediates using reagents like coupling agents (e.g., EDC, DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Scale-up processes may also involve continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its therapeutic potential in treating diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinase enzymes, affecting cell signaling pathways and leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Structural Analogues: Benzimidazole Derivatives

The benzimidazole derivatives described in (e.g., B1 and B8) share some structural similarities with the target compound, particularly in their use of nitrogen-containing heterocycles.

Table 1: Structural Comparison
Feature N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide B1 (Benzimidazole Derivative)
Core Heterocycle Pyrimidine (6-membered, 2 N atoms) Benzimidazole (fused benzene-imidazole)
Substituents Cyclopropyl, oxane-phenyl-carboxamide Methoxyaniline, methyl groups
Molecular Weight* ~397 g/mol (estimated) ~281 g/mol
Potential Bioactivity Unknown (theoretical kinase inhibition) Antifungal/antiparasitic properties

*Molecular weights are calculated based on structural formulas.

Key Differences :

  • The cyclopropyl group in the target compound introduces steric constraints and enhanced metabolic stability relative to the methoxy and acetamide groups in B1 and B8 .

Chromatographic Behavior of Related Esters

highlights chromatographic separation factors (α) for N-(3,5-dinitrobenzoyl) amino acid esters on chiral stationary phases (CSPs) .

Hypothetical Chromatographic Comparison:
  • Polarity : The oxane and carboxamide groups may increase polarity relative to the dinitrobenzoyl esters, leading to longer retention times in reversed-phase chromatography.
  • Chiral Recognition: The tetrahydropyran ring’s stereochemistry could necessitate chiral CSPs for enantiomeric separation, akin to the methods described for amino acid esters .

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